4H-1,3,2-Benzodioxaphosphorin, 2-(2-chloroethyl)-, 2-oxide
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Overview
Description
4H-1,3,2-Benzodioxaphosphorin, 2-(2-chloroethyl)-, 2-oxide is a chemical compound with the molecular formula C9H10ClO3P It is known for its unique structure, which includes a benzodioxaphosphorin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-(2-chloroethyl)-, 2-oxide typically involves the reaction of salicylchlorophosphite with 2-chloroethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin, 2-(2-chloroethyl)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorus oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
4H-1,3,2-Benzodioxaphosphorin, 2-(2-chloroethyl)-, 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-(2-chloroethyl)-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
- 2-Phenyl-4H-1,3,2-benzodioxaphosphorin-2-oxide
Uniqueness
4H-1,3,2-Benzodioxaphosphorin, 2-(2-chloroethyl)-, 2-oxide is unique due to its specific chloroethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
5853-72-5 |
---|---|
Molecular Formula |
C9H10ClO3P |
Molecular Weight |
232.60 g/mol |
IUPAC Name |
2-(2-chloroethyl)-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C9H10ClO3P/c10-5-6-14(11)12-7-8-3-1-2-4-9(8)13-14/h1-4H,5-7H2 |
InChI Key |
BYKQHFRKGJSQBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OP(=O)(O1)CCCl |
Origin of Product |
United States |
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